N,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide

Overview

Description

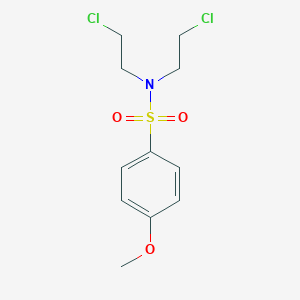

N,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide: is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of two chloroethyl groups attached to a nitrogen atom, a methoxy group attached to a benzene ring, and a sulfonamide group. This unique structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with bis(2-chloroethyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Dichloromethane or another suitable organic solvent

Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

Reduction: The sulfonamide group can be reduced to an amine under specific reducing conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted sulfonamides.

Oxidation: Formation of hydroxylated or carbonylated derivatives.

Reduction: Formation of amine derivatives.

Scientific Research Applications

Chemistry: N,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of complex molecules.

Biology: In biological research, this compound is used to study the effects of alkylating agents on cellular processes. It serves as a model compound for investigating DNA damage and repair mechanisms.

Medicine: this compound has potential applications in the development of chemotherapeutic agents. Its ability to alkylate DNA makes it a candidate for cancer treatment research.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity is harnessed in the manufacture of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide involves the alkylation of nucleophilic sites in biological molecules. The chloroethyl groups form covalent bonds with nucleophilic atoms, such as nitrogen and oxygen, in DNA and proteins. This alkylation can lead to cross-linking of DNA strands, inhibition of DNA replication, and ultimately cell death. The compound’s ability to target rapidly dividing cells makes it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

N,N-bis(2-chloroethyl)amine: A simpler analog with similar alkylating properties.

N,N-bis(2-chloroethyl)-N-nitrosourea: Known for its use in chemotherapy.

N,N-bis(2-chloroethyl)-4-nitrobenzenesulfonamide: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness: N,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can undergo further chemical modifications, providing additional versatility in synthetic applications.

Biological Activity

N,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide is a compound of significant interest in pharmacology and medicinal chemistry, particularly due to its biological activity as an alkylating agent. This article explores its mechanisms of action, biological effects, and potential applications in cancer therapy.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a methoxybenzene structure, with two chloroethyl groups that are critical for its biological activity. The presence of these chloroethyl groups allows the compound to act as an alkylating agent, which can modify nucleophilic sites in DNA and proteins.

The primary mechanism of action involves the alkylation of nucleophilic sites in biological macromolecules. This process can lead to:

- Covalent Bond Formation : The chloroethyl groups react with nucleophilic atoms (e.g., nitrogen and oxygen) in DNA, resulting in cross-linking.

- Inhibition of DNA Replication : Alkylation interferes with the normal replication process, leading to cell cycle arrest and apoptosis.

- Targeting Rapidly Dividing Cells : The compound preferentially affects rapidly dividing cells, making it a candidate for anticancer therapies.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been studied against various cancer cell lines, showing promising results in inhibiting cell growth and inducing cytotoxic effects.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | % Inhibition |

|---|---|---|

| MDA-MB-468 (Breast) | 5.0 | 70% |

| HCT-116 (Colon) | 3.5 | 85% |

| A549 (Lung) | 4.2 | 75% |

| UO-31 (Renal) | 6.0 | 68% |

These values indicate that the compound is effective at low concentrations, demonstrating its potential as a therapeutic agent.

Mechanistic Studies

Studies have shown that the compound's ability to induce DNA damage is mediated through the formation of DNA cross-links. This was evidenced by increased levels of γ-H2AX foci, a marker for DNA double-strand breaks, observed in treated cells compared to controls.

Case Studies

- Study on Leukemia Cell Lines : A study evaluated the effects of this compound on various leukemia cell lines. It was found to induce significant cytotoxicity with an IC50 value of approximately 4 µM, leading to over 90% inhibition in some lines.

- Combination Therapy Research : In combination with other chemotherapeutic agents, this compound enhanced the overall efficacy against resistant cancer cell lines, suggesting a potential role in combination therapy protocols.

Safety and Toxicity Profile

While the compound shows promising biological activity, its safety profile is crucial for therapeutic applications. Preliminary studies indicate that it may exhibit cytotoxic effects on normal cells at higher concentrations; thus, careful dosing and further studies are warranted to establish its safety margins.

Properties

IUPAC Name |

N,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2NO3S/c1-17-10-2-4-11(5-3-10)18(15,16)14(8-6-12)9-7-13/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVWULNCGBXDRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001006762 | |

| Record name | N,N-Bis(2-chloroethyl)-4-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001006762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86357-59-7 | |

| Record name | NSC57821 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Bis(2-chloroethyl)-4-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001006762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.